molecular formula C16H22O3 B1462453 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid CAS No. 1039952-52-7

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid

Cat. No.: B1462453
CAS No.: 1039952-52-7
M. Wt: 262.34 g/mol
InChI Key: XJTJBBONENYCBT-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the phenol derivative. One common method is the reaction of 4-(2-methylpropoxy)phenol with cyclopentanone in the presence of a strong acid catalyst, such as sulfuric acid, to form the cyclopentane ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The phenyl group can undergo reduction reactions to form cyclopentyl derivatives.

  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) are used.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Cyclopentyl derivatives from reduction reactions.

  • Substituted phenyl derivatives from electrophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects in biological systems. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

  • 1-[4-(2-Methylpropoxy)phenyl]propan-2-one: Similar structure but with a different functional group.

  • 1-[4-(2-Methylpropoxy)phenyl]pyrrolidine: Similar phenyl group but with a different ring structure.

  • 1-Bromo-2-methyl-4-(2-methylpropoxy)benzene: Similar phenyl group but with a bromine atom.

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12(2)11-19-14-7-5-13(6-8-14)16(15(17)18)9-3-4-10-16/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJBBONENYCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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